molecular formula C6H7NO3 B037667 Methyl 5-methyloxazole-2-carboxylate CAS No. 124999-43-5

Methyl 5-methyloxazole-2-carboxylate

Cat. No. B037667
M. Wt: 141.12 g/mol
InChI Key: UHCUNDMASKBAML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The enantioselective synthesis of methyl 5-methyloxazole-2-carboxylate derivatives involves Pd-catalyzed amide coupling with vinyl triflate, followed by oxazole formation through bromination of an enamide and DBU-promoted cyclization. This process yields the oxazole subunit with high optical purity and without racemization, demonstrating the method's effectiveness and precision in obtaining the desired isomer in good yield (Magata et al., 2017).

Molecular Structure Analysis

Oxazoles, including methyl 5-methyloxazole-2-carboxylate, exhibit a conjugated system involving the heteroatoms (nitrogen and oxygen) and the carbon atoms of the ring. This conjugation contributes to the stability of the oxazole ring and influences its electronic properties, making it a versatile intermediate in organic synthesis. The structure and properties of N-acetylated derivatives of related oxazole compounds have been studied using various spectroscopic techniques, highlighting the impact of substitutions on the oxazole ring's electronic and structural characteristics (Dzygiel et al., 2004).

Chemical Reactions and Properties

Methyl 5-methyloxazole-2-carboxylate undergoes various chemical reactions, including nucleophilic substitution and cycloaddition, due to the reactive nature of the oxazole ring. These reactions allow for the functionalization of the oxazole ring and the introduction of diverse substituents, enabling the synthesis of a wide range of derivatives with potential biological activity. The versatility of this compound is demonstrated in its use as a precursor for the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggregation, showcasing its potential in medicinal chemistry (Ozaki et al., 1983).

Scientific Research Applications

Epigenetic Modifications and Cancer Therapy

A significant area of application for related compounds involves epigenetic modifications, particularly in cancer therapy. DNA methyltransferase inhibitors, for instance, have shown promise in inhibiting hypermethylation, which can lead to the repression of tumor suppressor genes. These inhibitors, by restoring suppressor gene expression, exhibit antitumor effects in various laboratory models, suggesting a potential pathway through which Methyl 5-methyloxazole-2-carboxylate derivatives could be explored for similar applications (Goffin & Eisenhauer, 2002).

Antimicrobial and Anti-biofilm Activities

Another potential application area is in the development of antimicrobial and anti-biofilm agents. Compounds like Carvacrol have demonstrated significant antimicrobial and anti-biofilm activities against a wide range of Gram-positive and Gram-negative bacteria. This suggests that structurally or functionally similar compounds, such as Methyl 5-methyloxazole-2-carboxylate, could be investigated for their efficacy in preventing biofilm-associated infections and in the development of new bio-inspired, anti-infective materials (Marchese et al., 2018).

Environmental Toxicology

The study of environmental toxicants and their degradation products also presents a relevant application field. For instance, the occurrence, toxicity, and degradation pathways of environmental contaminants like Triclosan have been extensively reviewed, highlighting the importance of understanding the environmental impact and persistence of chemical compounds. Similar studies could be conducted for Methyl 5-methyloxazole-2-carboxylate to assess its environmental fate, toxicity, and potential as an environmental pollutant or its degradation products (Bedoux et al., 2012).

Neuroprotection and Stroke

Research on neuroprotective strategies, especially in the context of cerebrovascular stroke, has explored various compounds for their potential to mitigate secondary cerebral injury. This line of investigation provides a framework for examining Methyl 5-methyloxazole-2-carboxylate derivatives for neuroprotective effects, given the broad interest in finding treatments that can prevent or reduce the impact of stroke-induced neurological damage (Karsy et al., 2017).

properties

IUPAC Name

methyl 5-methyl-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCUNDMASKBAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-methyloxazole-2-carboxylate

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